(2E)-2-(4-bromophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile
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Overview
Description
(2E)-2-(4-bromophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile is an organic compound that features a bromophenyl group and a nitrobenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-bromophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound using bromine or a brominating agent.
Synthesis of the nitrobenzyl ether: This step involves the nitration of benzyl alcohol to form 4-nitrobenzyl alcohol, followed by etherification with a suitable phenol derivative.
Coupling reaction: The final step involves the coupling of the bromophenyl intermediate with the nitrobenzyl ether under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-bromophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common nucleophiles include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2E)-2-(4-bromophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (2E)-2-(4-bromophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromophenyl group can also participate in interactions with biological macromolecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(4-chlorophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile: Similar structure but with a chlorine atom instead of bromine.
(2E)-2-(4-fluorophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile: Similar structure but with a fluorine atom instead of bromine.
(2E)-2-(4-iodophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (2E)-2-(4-bromophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}prop-2-enenitrile imparts unique chemical and biological properties compared to its analogs. Bromine’s size and electronegativity can influence the compound’s reactivity and interaction with biological targets, making it distinct from its chlorine, fluorine, and iodine counterparts.
Properties
IUPAC Name |
(E)-2-(4-bromophenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O3/c23-20-7-5-18(6-8-20)19(14-24)13-16-3-11-22(12-4-16)28-15-17-1-9-21(10-2-17)25(26)27/h1-13H,15H2/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNANSLFOJMLCCD-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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